molecular formula C7H2Cl2F3N3 B8562546 5,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine CAS No. 19918-39-9

5,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine

Cat. No. B8562546
M. Wt: 256.01 g/mol
InChI Key: VEXUFOBGWNNUDA-UHFFFAOYSA-N
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Patent
US04031107

Procedure details

1-(Methylcarbamoyloxy)-6-chloro-2-(trifluoromethyl) -1H-imidazo [4,5-b] pyridine (250 milligrams) in 2.5milliliters of methanol was saturated with HCl. The reaction mixture was permitted to stand for three hours, then poured into water and filtered to separate the desired 5,6-dichloro-2-(trifluoromethyl)-1H-imidazo[ 4,5-b] pyridine, m.p., 280° -30° C.
Name
1-(Methylcarbamoyloxy)-6-chloro-2-(trifluoromethyl) -1H-imidazo [4,5-b] pyridine
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CNC(O[N:6]1[C:14]2[C:9](=[N:10][CH:11]=[C:12]([Cl:15])[CH:13]=2)[N:8]=[C:7]1[C:16]([F:19])([F:18])[F:17])=O.[ClH:20].O>CO>[Cl:20][C:11]1[N:10]=[C:9]2[N:8]=[C:7]([C:16]([F:19])([F:18])[F:17])[NH:6][C:14]2=[CH:13][C:12]=1[Cl:15]

Inputs

Step One
Name
1-(Methylcarbamoyloxy)-6-chloro-2-(trifluoromethyl) -1H-imidazo [4,5-b] pyridine
Quantity
250 mg
Type
reactant
Smiles
CNC(=O)ON1C(=NC2=NC=C(C=C21)Cl)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
2.5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to separate the desired 5,6-dichloro-2-(trifluoromethyl)-1H-imidazo[ 4,5-b] pyridine, m.p., 280° -30° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
ClC1=C(C=C2C(=N1)N=C(N2)C(F)(F)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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